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Compound of Interest

Compound Name: 3-Amino-4-bromobenzaldehyde

Cat. No.: B112528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 3-Amino-4-
bromobenzaldehyde and its related isomers, offering a valuable resource for compound

identification, characterization, and quality control in research and development settings. While

comprehensive experimental data for 3-Amino-4-bromobenzaldehyde is not readily available

in public spectroscopic databases, this guide leverages data from its structural isomers, 3-

bromobenzaldehyde and 4-bromobenzaldehyde, to provide a comparative framework.

Understanding the spectroscopic signatures of these closely related compounds can aid in the

interpretation of data for novel derivatives and in the development of analytical methods.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 3-bromobenzaldehyde and

4-bromobenzaldehyde, providing a basis for comparison.

1H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules. The chemical shifts (δ) in 1H NMR are indicative of the

electronic environment of the protons.
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Compound Solvent
Aldehyde Proton
(CHO) δ (ppm)

Aromatic Protons δ
(ppm)

3-

Bromobenzaldehyde
CDCl₃ ~9.9 ~7.4-8.1

4-

Bromobenzaldehyde
CDCl₃ ~9.9 ~7.7 (d), ~7.8 (d)

Note: The splitting patterns (e.g., d for doublet) and coupling constants are critical for detailed

structural assignment.

13C NMR Spectral Data
13C NMR provides information about the carbon framework of a molecule.

Compound Solvent
Carbonyl Carbon
(C=O) δ (ppm)

Aromatic Carbons
δ (ppm)

3-

Bromobenzaldehyde
CDCl₃ ~191 ~123-138

4-

Bromobenzaldehyde
CDCl₃ ~191 ~129-138

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their

vibrational frequencies.

Compound Key Vibrational Frequencies (cm⁻¹)

3-Bromobenzaldehyde
C=O stretch: ~1700, Aromatic C-H stretch:

~3080, C-Br stretch: ~670

4-Bromobenzaldehyde
C=O stretch: ~1703, Aromatic C-H stretch:

~3070, C-Br stretch: ~700
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Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues.

Compound Molecular Ion (M⁺) m/z Key Fragment Ions m/z

3-Bromobenzaldehyde
184/186 (due to ⁷⁹Br/⁸¹Br

isotopes)

183/185 ([M-H]⁺), 155/157 ([M-

CHO]⁺), 77 ([C₆H₅]⁺)

4-Bromobenzaldehyde
184/186 (due to ⁷⁹Br/⁸¹Br

isotopes)

183/185 ([M-H]⁺), 155/157 ([M-

CHO]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

benzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

Data Acquisition: Acquire 1H and 13C NMR spectra. For 1H NMR, a sufficient number of

scans are collected to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of

scans is typically required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation:
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Neat (for liquids): Place a drop of the liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and

press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the sample over a wavelength range (e.g., 200-400 nm). A solvent

blank is used as a reference.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the

molar absorptivity (ε).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion, or coupled with a separation technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a compound like 3-Amino-4-bromobenzaldehyde.

Spectroscopic Analysis Workflow

Sample of Benzaldehyde Derivative
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Caption: A logical workflow for the spectroscopic analysis of benzaldehyde derivatives.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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